molecular formula C13H17N3O3S B2615181 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione CAS No. 439096-30-7

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione

Katalognummer B2615181
CAS-Nummer: 439096-30-7
Molekulargewicht: 295.36
InChI-Schlüssel: CTRZAXJYGBKSSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione” is a chemical compound with the molecular formula C13H17N3O3S and a molecular weight of 295.36. It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step process. For instance, the synthesis of 4-aminoquinazoline derivatives involves a four-step synthesis process . The structures of the synthesized compounds are characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of “4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione” can be analyzed using various spectroscopic techniques such as IR and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include chlorination, nucleophilic substitution, hydrolysis, and amidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 262-268 °C (dec.) . The compound is a white to off-white crystalline solid .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Quinazoline derivatives are synthesized through various methods, focusing on modifying their structures to explore different pharmacological activities. For example, Yan et al. (2013) synthesized several 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives, indicating a methodological approach towards creating compounds with potential biological activities. The synthesis involved cyclization and etheration processes, yielding compounds with different substituents, characterized by IR, 1H NMR, 13C NMR, MS, and elemental analysis (Yan, Huang, & Zhang, 2013). Similar synthetic approaches are employed to create various quinazoline compounds, aiming at structural diversity to enhance biological activity.

Potential Pharmacological Applications

Research into quinazoline derivatives extends into exploring their potential as pharmacological agents. Dash et al. (2017) designed and synthesized quinazoline-4-one/4-thione derivatives, screening them for antimicrobial, analgesic, and anti-inflammatory properties. This study demonstrates the versatility of quinazoline compounds in addressing different pharmacological targets, suggesting a broad spectrum of potential applications beyond the initial scope of research (Dash, Dash, Laloo, & Medhi, 2017).

Safety and Hazards

The safety data sheet for a similar compound, “4-Amino-2-chloro-6,7-dimethoxyquinazoline”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions for “4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione” could involve further exploration of its potential biological activities and applications in pharmaceuticals .

Eigenschaften

IUPAC Name

4-amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-17-5-4-16-12(14)8-6-10(18-2)11(19-3)7-9(8)15-13(16)20/h6-7H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXNLFPPYIWUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C2C=C(C(=CC2=NC1=S)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141707
Record name 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

439096-30-7
Record name 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.